molecular formula C12H11N3 B1354935 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile CAS No. 56935-79-6

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1354935
CAS No.: 56935-79-6
M. Wt: 197.24 g/mol
InChI Key: BTXLPDNFEZIQBZ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a benzonitrile moiety via a methylene bridge. This structure imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Key applications include its role in synthesizing metal phthalocyanine complexes (e.g., magnesium(II) and tin(II)), where its electron-withdrawing nitrile group enhances stability and optoelectronic performance . The compound is typically synthesized via nucleophilic substitution reactions between pyrazole derivatives and benzonitrile precursors under basic conditions, as exemplified in studies involving THF and NaOH .

Biochemical Analysis

Biochemical Properties

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This interaction is crucial in understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving the cholinergic system . By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which in turn affects gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to changes in cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, which can modulate various physiological processes. Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in oxidative stress response and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme inhibition

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of acetylcholine . The compound’s interaction with acetylcholinesterase affects the metabolic flux of acetylcholine, leading to changes in metabolite levels. Additionally, this compound has been shown to interact with other enzymes involved in oxidative stress response, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in certain tissues, particularly those with high acetylcholinesterase activity. This selective distribution is crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, a compound with the chemical formula C₁₂H₁₁N₃, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃
  • Melting Point : 57–59 °C
  • CAS Number : 56935-79-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several pathways, particularly those involved in cancer and neurological disorders.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. The structure-activity relationship (SAR) indicates that the presence of the pyrazole moiety enhances binding affinity to cancer cell targets. In vitro studies demonstrated that it effectively inhibits the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)<10
HT29 (colorectal cancer)<15
Jurkat (T-cell leukemia)<20

Neuroprotective Effects

Research has indicated that this compound may act as a neuroprotective agent. It has been shown to modulate metabotropic glutamate receptors (mGluR5), which are implicated in various central nervous system disorders. The compound enhances synaptic transmission and may provide therapeutic benefits in conditions such as anxiety and depression .

Study 1: Anticancer Activity in A431 Cells

In a controlled study, this compound was administered to A431 cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of less than 10 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of this compound in a murine model of neurodegeneration. Mice treated with this compound showed improved cognitive functions compared to controls. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behavior.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile can inhibit key oncogenic pathways, leading to apoptosis in cancer cell lines. A notable study demonstrated that this compound effectively reduced cell viability in breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with chemotherapeutic agents like doxorubicin, showcasing a synergistic effect that enhances cytotoxicity.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains and fungi. In vitro studies reported that it exhibited potent antifungal activity against Candida albicans and Aspergillus flavus, suggesting its potential as an antifungal agent.

Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory properties. Its mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant for developing treatments for inflammatory diseases.

Coordination Chemistry

The compound is utilized as a ligand in coordination chemistry to form metal complexes. The pyrazole ring can coordinate with metal ions, creating stable complexes that can modulate various biochemical pathways. This application is crucial for developing catalysts and materials with specific properties.

Material Science

In materials science, this compound is being explored for its potential use in synthesizing advanced materials such as polymers and nanomaterials. Its unique structure allows it to participate in various chemical reactions that are essential for creating functional materials.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of methyl groups on the pyrazole ring enhances lipophilicity and biological activity due to improved interaction with cellular targets. A comparative analysis with other pyrazole derivatives reveals that substituents on the aromatic ring significantly affect potency and selectivity against specific biological targets.

CompoundStructureBiological Activity
4-(3,5-Dimethylpyrazolyl)benzonitrileStructureAntitumor, Antimicrobial
4-(4-Amino-3,5-dimethylpyrazolyl)benzonitrileStructureAntifungal
4-(Bromo-3,5-dimethylpyrazolyl)benzonitrileStructureAnti-inflammatory

Case Study 1: Antitumor Efficacy

A study investigated the effect of 4-(3,5-Dimethylpyrazolyl)benzonitrile on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antifungal Activity

Another research focused on the antifungal properties of synthesized pyrazole derivatives. The findings revealed that certain derivatives exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or azide-alkyne cycloaddition precursors. A typical procedure involves reacting triazenylpyrazole derivatives with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride at 0–50°C. For example, (E)-4-(3-(3,3-diisopropyltriaz-1-en-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile reacts with azido(trimethyl)silane and TFA, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient), yielding 88–96% . Another route uses 4-(3,5-di-1H-pyrazol-1-yl)aniline as a precursor, coupled with triethylamine in dichloromethane .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer: Characterization includes:

  • 1H NMR (400 MHz, CDCl₃): Peaks at δ 7.78–7.61 (aromatic protons), 5.93 (pyrazole proton), 2.42 (methyl group) .
  • 13C NMR (100 MHz, CDCl₃): Signals at δ 149.6 (Cq), 142.7 (Cq), and 13.3 (CH₃) confirm the pyrazole and benzonitrile moieties .
  • IR Spectroscopy : Strong azide stretch at 2121 cm⁻¹ and nitrile peak at 2228 cm⁻¹ .
  • HRMS : Exact mass confirmation (C₁₁H₈N₆: [M]+ Calcd 224.0805; Found 224.0803) .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) modify this compound for functional applications?

  • Methodological Answer: The azide group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables CuAAC "click" reactions. For example, reacting with terminal alkynes in THF/water (1:1) using CuSO₄/sodium ascorbate yields triazole-pyrazole hybrids. Optimized conditions (16 h reaction time) achieve >90% conversion, confirmed by TLC and ¹H NMR . Applications include synthesizing heterocyclic ligands or bioactive molecules.

Q. What computational methods are employed to study its electronic properties and reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict electronic transitions and charge distribution. For analogous pyrazole derivatives, HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis data. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer: Key variables include:

  • Temperature : Prolonged heating (50°C for 16 h vs. 3 h) increases yield from 88% to 96% .
  • Catalyst Loading : 0.2 equiv CuSO₄ in CuAAC minimizes side reactions .
  • Purification : Dry loading on Celite® improves flash chromatography resolution (cyclohexane/ethyl acetate gradients) .

Q. What crystallographic techniques are used to resolve its solid-state structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) determines bond lengths and angles. For example, related pyrazole-phthalonitrile derivatives show planar geometries with dihedral angles <5° between aromatic rings. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile with analogous compounds, focusing on structural variations, synthesis pathways, and functional applications.

Structural and Functional Modifications

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Synthesis Method Key Applications Reference
This compound 3,5-dimethylpyrazole + benzonitrile Nucleophilic substitution of pyrazole with benzonitrile derivatives Metal phthalocyanine complexes; optoelectronic materials
4-(Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)benzonitrile (11) Bis-pyrazole arms + benzonitrile core Reaction of 4-aminobenzonitrile with (3,5-dimethyl-1H-pyrazol-1-yl)methanol NDM1 enzyme inhibition; antibacterial agents
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (10b) Nitro and fluorine substituents on pyrazole + benzonitrile SN2 reaction between 3,5-dimethyl-4-nitro-1H-pyrazole and bromomethyl benzonitrile GLUT1 inhibition; anticancer therapeutics
3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile Bromine substituent on pyrazole + benzonitrile Bromination of pyrazole followed by coupling with benzonitrile Supramolecular chemistry; precursor for cross-coupling reactions
N4-[1-(4-Cyanobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide (39) Quinoline-carboxamide + 4-cyanobenzyl-pyrazole Multi-step coupling involving methyl 7-fluoroquinoline carboxylate Dual-target inhibitors (e.g., kinase/GLUT1)
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile Chlorine substituent on benzonitrile + pyrazole Unspecified alkylation/halogenation Metabolic studies; negative association with obesity-related biomarkers

Spectroscopic and Computational Insights

  • IR/NMR Trends :
    • The nitrile group in all compounds shows a characteristic IR peak near 2223 cm⁻¹, while pyrazole C-H stretches appear at 3100–3000 cm⁻¹ .
    • $^{1}$H-NMR spectra for methyl groups on pyrazole resonate at δ 2.1–2.5 ppm .
  • Computational Studies : DFT calculations on this compound reveal a planar geometry with high electron density at the nitrile group, aligning with its reactivity in metal coordination .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXLPDNFEZIQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566846
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56935-79-6
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56935-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

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